molecular formula C22H19N7O3S3 B2975013 2-{[3-(2-benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(1,3-benzothiazol-2-yl)acetamide CAS No. 872996-88-8

2-{[3-(2-benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(1,3-benzothiazol-2-yl)acetamide

Katalognummer: B2975013
CAS-Nummer: 872996-88-8
Molekulargewicht: 525.62
InChI-Schlüssel: PTQXPRASKXLNRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a hybrid heterocyclic molecule featuring a triazolo-pyridazine core linked to a benzothiazole moiety via a sulfanyl-acetamide bridge. Key structural elements include:

  • Triazolo[4,3-b]pyridazine: A fused bicyclic system known for its role in kinase inhibition and antimicrobial activity.
  • Benzothiazole: A privileged scaffold in medicinal chemistry, often associated with anticancer and anti-inflammatory properties.
  • Sulfanyl-acetamide linker: Facilitates conformational flexibility and interactions with biological targets.

The combination of sulfonamide and benzothiazole groups aligns with trends in drug design for improved pharmacokinetic profiles .

Eigenschaften

IUPAC Name

2-[[3-[2-(benzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N7O3S3/c30-20(25-22-24-16-8-4-5-9-17(16)34-22)14-33-21-11-10-18-26-27-19(29(18)28-21)12-13-23-35(31,32)15-6-2-1-3-7-15/h1-11,23H,12-14H2,(H,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQXPRASKXLNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N7O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-{[3-(2-benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(1,3-benzothiazol-2-yl)acetamide is a novel triazolo-pyridazine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to summarize the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N6O5S2C_{23}H_{22}N_{6}O_{5}S_{2}, with a complex structure that includes a triazolo-pyridazine moiety and a benzothiazole group. The compound's structure is crucial for its biological activity, influencing its interaction with biological targets.

Anticancer Activity

Recent studies have focused on the anticancer properties of triazolo-pyridazine derivatives, including the compound . Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines.

  • Cytotoxicity Studies :
    In vitro tests demonstrated that several derivatives showed moderate to high cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, a related compound exhibited IC50 values of 1.06 µM for A549 cells and 1.23 µM for MCF-7 cells, indicating promising anticancer potential .

The mechanism by which these compounds exert their effects often involves inhibition of specific kinases associated with cancer progression. For example, studies have shown that certain triazolo-pyridazine derivatives inhibit c-Met kinase activity, which is critical in various cancers. The IC50 values for these inhibitory actions were reported as low as 0.09 µM, suggesting potent activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the therapeutic potential of these compounds. Modifications in the chemical structure can significantly affect their biological activity:

  • Substituents : The presence of specific functional groups such as sulfonamides and benzothiazoles enhances cytotoxicity.
  • Halogenation : The introduction of halogens has been shown to improve activity against certain cancer cell lines .

Table 1: Cytotoxicity of Related Triazolo-Pyridazine Compounds

Compound IDCell LineIC50 (µM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

Table 2: Inhibitory Activity Against c-Met Kinase

Compound IDIC50 (µM)Comparison CompoundIC50 (µM)
12e0.090Foretinib0.019

Case Studies

A notable case study involved the evaluation of a series of triazolo-pyridazine derivatives for their anticancer properties. The study highlighted that modifications in the benzene ring led to varied effects on cytotoxicity and kinase inhibition . The findings emphasized the importance of structural optimization in developing effective anticancer agents.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Their Key Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

Compound Name / ID Core Structure Functional Groups Potential Bioactivity Reference
Target Compound: 2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(1,3-benzothiazol-2-yl)acetamide Triazolo-pyridazine + Benzothiazole Sulfonamide, Sulfanyl-acetamide Hypothesized anticancer/antimicrobial
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Benzothiazole + Piperazine Chloroacetamide, Methylpiperazine Not specified (structural analog)
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (ID: 891117-12-7) Triazolo-pyridazine + Ethoxyphenyl Ethoxyphenyl, Acetamide Kinase inhibition (hypothesized)
N-Benzyl-5-methoxy-1,3-benzothiazol-2-amine (ID: 878061-41-7) Benzothiazole + Benzylamine Methoxy, Benzylamine Antimicrobial (hypothesized)

Key Comparative Insights

Bioactivity Potential: The target compound’s triazolo-pyridazine and benzothiazole combination distinguishes it from simpler analogs like BZ-IV (benzothiazole-piperazine) and 878061-41-7 (benzothiazole-benzylamine) . The sulfonamide group in the target compound may enhance solubility and target engagement compared to ethoxyphenyl or piperazine derivatives .

The sulfanyl-acetamide linker in the target compound introduces synthetic complexity relative to simpler acetamide derivatives (e.g., 891117-12-7) .

Pharmacokinetic Considerations: The benzothiazole moiety in both the target compound and BZ-IV may improve metabolic stability compared to non-aromatic analogs. The sulfonamide group could reduce hepatic clearance but may increase plasma protein binding, affecting bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.